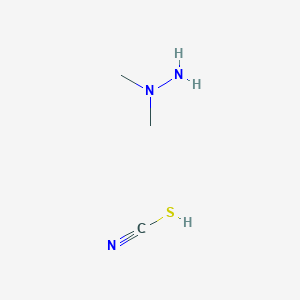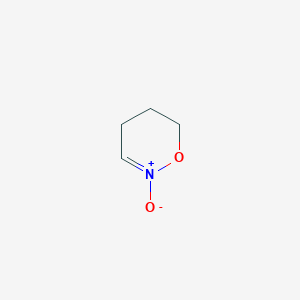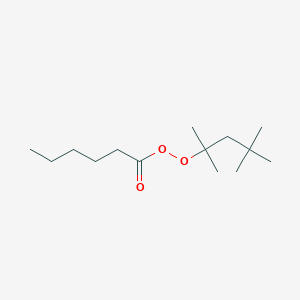
2,4,4-Trimethylpentan-2-YL hexaneperoxoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,4-Trimethylpentan-2-yl hexaneperoxoate is a chemical compound known for its unique structural properties and applications in various fields. It is an organic peroxide, which means it contains a peroxide functional group (ROOR’) where R and R’ are organic substituents. This compound is often used in polymerization reactions and as an initiator in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4-Trimethylpentan-2-yl hexaneperoxoate typically involves the reaction of 2,4,4-Trimethylpentan-2-ol with hexaneperoxoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired peroxide compound. The reaction conditions often include a temperature range of 0-5°C and the use of a solvent such as dichloromethane to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the product. The process involves the continuous addition of reactants and the removal of the product, which helps in maintaining the desired reaction conditions and minimizing side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,4-Trimethylpentan-2-yl hexaneperoxoate undergoes various chemical reactions, including:
Oxidation: As an organic peroxide, it can act as an oxidizing agent, facilitating the oxidation of other compounds.
Reduction: It can be reduced to its corresponding alcohol and hexane by using reducing agents such as lithium aluminum hydride.
Substitution: The peroxide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the desired substitution, but typically involve the use of catalysts and specific solvents.
Major Products Formed
Oxidation: The major products include oxidized derivatives of the original compound.
Reduction: The major products are 2,4,4-Trimethylpentan-2-ol and hexane.
Substitution: The products depend on the substituent introduced, but generally include derivatives with new functional groups replacing the peroxide group.
Applications De Recherche Scientifique
2,4,4-Trimethylpentan-2-yl hexaneperoxoate has several applications in scientific research:
Chemistry: It is used as an initiator in polymerization reactions, helping to start the polymerization process of monomers into polymers.
Biology: It is used in studies involving oxidative stress and the role of peroxides in biological systems.
Medicine: Research into its potential use in drug delivery systems and as a therapeutic agent is ongoing.
Industry: It is used in the production of plastics, resins, and other polymeric materials.
Mécanisme D'action
The mechanism of action of 2,4,4-Trimethylpentan-2-yl hexaneperoxoate involves the generation of free radicals. When the peroxide bond (ROOR’) breaks, it forms two free radicals, which can initiate various chemical reactions. These free radicals can interact with other molecules, leading to the formation of new chemical bonds and the propagation of chain reactions. The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4,4-Trimethylpentan-2-yl pentaneperoxoate
- 2,4,4-Trimethylpentan-2-yl butaneperoxoate
- 2,4,4-Trimethylpentan-2-yl octaneperoxoate
Uniqueness
2,4,4-Trimethylpentan-2-yl hexaneperoxoate is unique due to its specific structural configuration and the length of the hexaneperoxoate chain. This gives it distinct properties compared to other similar compounds, such as different reactivity and stability profiles. Its specific applications in polymerization and oxidative processes also set it apart from other organic peroxides.
Propriétés
Numéro CAS |
220290-81-3 |
|---|---|
Formule moléculaire |
C14H28O3 |
Poids moléculaire |
244.37 g/mol |
Nom IUPAC |
2,4,4-trimethylpentan-2-yl hexaneperoxoate |
InChI |
InChI=1S/C14H28O3/c1-7-8-9-10-12(15)16-17-14(5,6)11-13(2,3)4/h7-11H2,1-6H3 |
Clé InChI |
YLOICZGVUNLEKZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=O)OOC(C)(C)CC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Nonanoic acid, 9-[(2-hydroxy-5-methylphenyl)amino]-9-oxo-](/img/structure/B14246422.png)
![3-Methyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14246428.png)
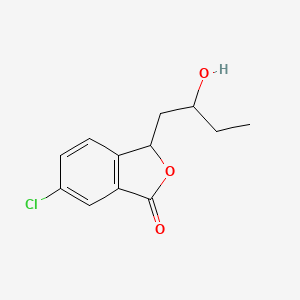
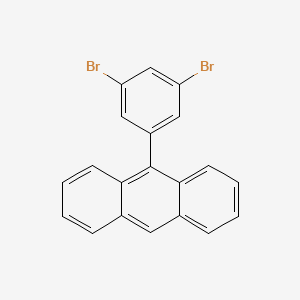
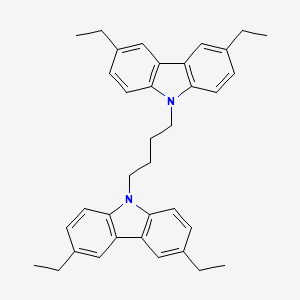
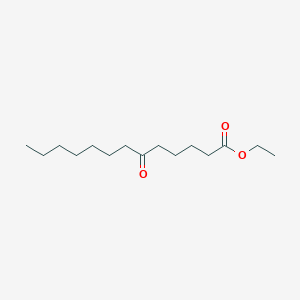
![[Diphenyl(2-phenylmethoxydodecoxy)methyl]benzene](/img/structure/B14246456.png)
![1-[4-(2,5-dimethoxy-4-methylphenyl)phenyl]-2,5-dimethoxy-4-methylbenzene](/img/structure/B14246458.png)
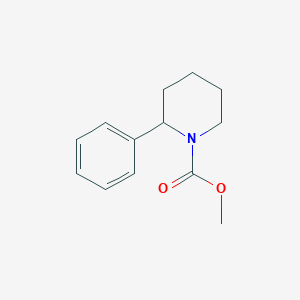

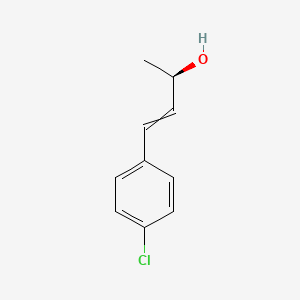
![1H-Indole-3-carboxaldehyde, 1-[3-(dimethylpropylsilyl)propyl]-](/img/structure/B14246492.png)
